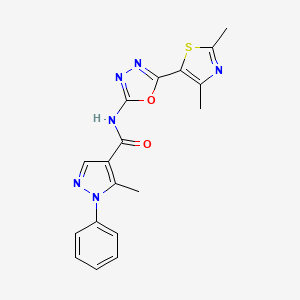

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. These rings are then coupled with the pyrazole ring through a series of reactions, including condensation and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6 N), reflux, 8–12 h | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid + Oxadiazole-thiazole byproduct | |

| Basic hydrolysis | NaOH (1 M), 80°C, 4–6 h | Sodium salt of the carboxylic acid + Ammonia |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis. The oxadiazole ring remains intact under mild conditions but may degrade under prolonged heating.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring reacts with nucleophiles such as amines and thiols, enabling functional diversification.

Key Observation :

Substitution occurs preferentially at the C-2 position of the oxadiazole ring due to its electron-deficient nature .

Electrophilic Aromatic Substitution (EAS)

The phenyl and thiazole groups participate in EAS reactions, though steric hindrance from substituents modulates reactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | Meta-nitro derivative on the phenyl ring | |

| Sulfonation | SO3/H2SO4, 60°C, 4 h | Para-sulfonic acid derivative |

Regioselectivity :

Nitration occurs at the meta position of the phenyl ring, while sulfonation favors the para position due to directing effects of the pyrazole-thiazole system .

Condensation with Carbonyl Compounds

The carboxamide group participates in condensation reactions with aldehydes or ketones.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Schiff base formation | 4-Chlorobenzaldehyde, EtOH, reflux | Imine-linked conjugate with retained heterocycles |

Application :

These conjugates exhibit enhanced biological activity, particularly as antimicrobial agents .

Oxidation and Reduction Reactions

The methyl group on the pyrazole ring and thiazole sulfur are redox-active sites.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO4, H2O, 70°C, 3 h | Pyrazole-4-carboxylic acid derivative | |

| Reduction | NaBH4, MeOH, rt, 2 h | Alcohol derivative (minor pathway) |

Note :

Oxidation of the methyl group to a carboxylic acid is more efficient than reduction, which requires stringent conditions.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring undergoes [3+2] cycloaddition with dipolarophiles like acetylene derivatives.

Mechanism :

Ring-opening under acidic conditions generates reactive intermediates, enabling further functionalization .

科学的研究の応用

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a candidate for use in drug discovery, as a chemical intermediate, or as a reagent in organic synthesis. Additionally, its biological activity may be explored for potential therapeutic uses.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole and pyrazole rings may play a role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

類似化合物との比較

Thiazole derivatives: Compounds containing thiazole rings are known for their antimicrobial and anti-inflammatory properties.

Oxadiazole derivatives: These compounds are often studied for their potential use in pharmaceuticals and agrochemicals.

Pyrazole derivatives: Pyrazole-based compounds have been investigated for their anticancer and anti-inflammatory activities.

Uniqueness: N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of thiazole, oxadiazole, and pyrazole rings, which may confer unique chemical and biological properties not found in simpler derivatives.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Further studies are needed to fully understand its properties and explore its practical uses.

生物活性

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocyclic rings:

- Molecular Formula: C₁₄H₁₀N₆O₂S₂

- Molecular Weight: 358.4 g/mol

Structural Features

The presence of the thiazole and oxadiazole rings contributes to its unique chemical reactivity and biological activity. The pyrazole moiety is particularly significant for its cytotoxic properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting tumor growth.

- Antimicrobial Properties : The compound may disrupt bacterial virulence factors.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines:

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| HCT116 (Colorectal) | 5.55 | Doxorubicin | 5.23 |

| HepG2 (Liver) | 1.82 | Doxorubicin | 4.50 |

| MCF7 (Breast) | 2.86 | Doxorubicin | 4.17 |

These results indicate that the compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin in certain cases .

The mechanism of action involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cancer progression and inflammatory responses.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and oxadiazole moieties significantly influence biological activity:

- The presence of electron-donating groups enhances anticancer activity.

- Substituents at specific positions on the phenyl ring can either increase or decrease potency against cancer cell lines .

Study 1: Antitumor Evaluation

In a recent study, derivatives of the compound were synthesized and tested for their cytotoxic effects against multiple cancer types. The results showed a correlation between structural modifications and enhanced anti-proliferative effects, particularly in compounds featuring a pyrazole scaffold .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial potential of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that similar derivatives could be explored for their ability to combat infections by targeting bacterial virulence factors .

特性

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFFCARLPNJIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。